molecular formula C6H12N2O B8730274 3-(Aminomethyl)piperidin-2-one

3-(Aminomethyl)piperidin-2-one

Cat. No.: B8730274
M. Wt: 128.17 g/mol
InChI Key: RLZUSGLTXIXXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)piperidin-2-one (CAS: 2323070-72-8) is a chiral piperidinone derivative of interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C 6 H 12 N 2 O and a molecular weight of 128.17 g/mol, serves as a versatile synthetic intermediate and scaffold . Piperidin-2-one cores are recognized as key building blocks for the synthesis of a wide variety of bioactive molecules and pharmaceuticals . Researchers utilize such structures in the development of potential treatments for conditions including inflammatory bowel disease, neurodegenerative diseases, and other therapeutic areas . Its mechanism of action in research settings is derived from its function as a precursor; the molecule provides a rigid framework that can be selectively functionalized at the aminomethyl group and the lactam nitrogen, allowing for the creation of diverse compound libraries for biological screening . This compound must be stored sealed in a dry environment at 2-8°C and kept in a dark place to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-(aminomethyl)piperidin-2-one

InChI

InChI=1S/C6H12N2O/c7-4-5-2-1-3-8-6(5)9/h5H,1-4,7H2,(H,8,9)

InChI Key

RLZUSGLTXIXXAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)CN

Origin of Product

United States

Advanced Synthetic Methodologies and Pathways for 3 Aminomethyl Piperidin 2 One and Its Analogues

Direct Synthesis Approaches and Optimization Strategies

Direct synthetic routes to 3-(Aminomethyl)piperidin-2-one and its analogues often involve multi-step sequences starting from readily available precursors. One such strategy focuses on the synthesis of fluorinated analogues, which are of high interest in medicinal chemistry. A described route toward 1-alkyl-3-aminomethyl-3-fluoropiperidines begins with the fluorination of ethyl 3-chloropropyl-2-cyanoacetate using N-fluorodibenzenesulfonimide (NFSI). The resulting ester is then converted into various N-alkyl-5-chloro-2-cyano-2-fluoropentanamides. researchgate.net The crucial ring-closure step is achieved under basic conditions, yielding 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitriles. researchgate.net A final reduction of the lactam and nitrile functionalities with a reducing agent like borane affords the target 3-aminomethyl-3-fluoropiperidines in good yields. researchgate.net

Another prominent direct synthesis is that of (R)-3-aminopiperidin-2-one hydrochloride, a key chiral intermediate. This process can commence from (R)-methyl-2,5-diaminopentanoate dihydrochloride, which itself is derived from D-ornithine. google.com The synthesis involves a cyclization step to form the piperidin-2-one ring, which is then isolated as its hydrochloride salt. google.com Optimization of this process focuses on simplifying the procedure by enabling product isolation and purification through simple filtration, thereby avoiding complex purification methods and making the synthesis scalable and cost-effective. google.com

Table 1: Overview of a Direct Synthetic Pathway for 3-(Aminomethyl)fluoro-piperidin-2-one Analogue

Step Reaction Key Reagents Intermediate/Product
1 Electrophilic Fluorination Ethyl 3-chloropropyl-2-cyanoacetate, N-fluorodibenzenesulfonimide (NFSI) Fluorinated α-cyanoacetate derivative
2 Amidation Transformation of the ester moiety N-alkyl-5-chloro-2-cyano-2-fluoropentanamide
3 Intramolecular Cyclization Basic conditions 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitrile

Chiral Synthesis and Stereoselective Routes

The biological activity of piperidin-2-one derivatives is often dependent on their stereochemistry. Consequently, the development of chiral and stereoselective synthetic methods is paramount for accessing enantiomerically pure compounds. These methods include enantioselective and diastereoselective approaches, as well as the use of chiral auxiliaries to control the stereochemical outcome of reactions.

Enantioselective Synthesis of the Chemical Compound and Stereoisomers

Enantioselective synthesis of chiral piperidines and their lactam precursors can be achieved through various catalytic methods. A notable approach involves the asymmetric copper-catalyzed cyclizative aminoboration of hydroxylamine esters. nih.gov This method allows for the synthesis of chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov The development of such catalytic systems is crucial for producing pharmaceutically important N-heterocycles. nih.gov

Another powerful strategy is the nickel-catalyzed reductive coupling of Csp²-hybridized organohalides with 3-chloro-δ-lactams. This reaction provides access to a wide array of chiral 3-substituted δ-lactams (piperidin-2-ones), which serve as versatile precursors for enantioenriched 3-substituted piperidines. nih.gov

Diastereoselective Approaches in Piperidin-2-one Synthesis

High diastereoselectivity in the synthesis of polysubstituted piperidin-2-ones can be achieved through multicomponent reactions. A novel four-component synthesis utilizes Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium acetate in a Michael–Mannich cascade. dntb.gov.uaresearchgate.net This approach is highly stereoselective, yielding complex piperidin-2-one structures with three or four stereocenters as a single diastereomer. dntb.gov.uaresearchgate.net The formation of a single diastereomer is confirmed by single-crystal X-ray diffraction studies. dntb.gov.uaresearchgate.net In this reaction, ammonium acetate serves a dual purpose, acting as both a nitrogen source for the piperidine (B6355638) ring and as a base. dntb.gov.uaresearchgate.net

Table 2: Four-Component Diastereoselective Synthesis of Piperidin-2-one Derivatives

Component 1 Component 2 Component 3 Component 4 Key Reaction Stereochemical Outcome

Chiral Auxiliary-Mediated Methodologies for Asymmetric Induction

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org This strategy is widely employed in the asymmetric synthesis of piperidin-2-one derivatives.

One effective example is the use of carbohydrate-based auxiliaries, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine. researchgate.net This auxiliary facilitates the stereoselective synthesis of 2-substituted dehydropiperidinones through a domino Mannich–Michael reaction with Danishefsky's diene, leading to N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net

Another well-documented approach uses D-phenylglycinol as a chiral auxiliary for the asymmetric synthesis of N-protected 3-methylpiperidin-2-one. researchgate.net The stereochemical outcome of the alkylation at the C3 position is highly dependent on the reaction conditions, specifically the protection state of the auxiliary's hydroxyl group. When the hydroxyl group is unprotected, alkylation with s-BuLi proceeds to give a single isomer. In contrast, protecting the hydroxyl group leads to a different diastereomeric ratio. researchgate.net This highlights the subtle yet powerful influence of the chiral auxiliary in directing stereoselective transformations.

Table 3: Comparison of Chiral Auxiliaries in Piperidin-2-one Synthesis

Chiral Auxiliary Starting Materials Key Reaction Stereoselectivity Outcome
D-arabinopyranosylamine O-pivaloylated arbinosylaldimines, Danishefsky's diene Domino Mannich–Michael reaction High diastereoselectivity in N-arabinosyl dehydropiperidinones researchgate.net

Ring Construction and Cyclization Reaction Mechanisms

The construction of the six-membered piperidine ring is the cornerstone of any synthesis. wikipedia.org Various strategies have been developed for this purpose, with intramolecular cyclization being one of the most common and effective methods. nih.gov These reactions involve the formation of a C-N or C-C bond to close the ring from a linear precursor. nih.gov

Intramolecular Cyclization Cascades for Piperidin-2-one Formation

The formation of the piperidin-2-one (δ-lactam) ring is frequently accomplished via intramolecular cyclization, often referred to as lactamization. This typically involves the cyclization of δ-amino carboxylates or their derivatives. mdma.ch

A specific example is the base-induced ring closure of N-alkyl-5-chloro-2-cyano-2-fluoropentanamides to form 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitriles. researchgate.net This reaction proceeds via an intramolecular nucleophilic substitution where the amide nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered lactam ring.

More complex cascade reactions can also be employed. For instance, radical-mediated cyclizations offer a powerful tool for constructing the piperidine skeleton. nih.gov These cascades can be initiated by various means, including photoredox catalysis or radical initiators, and proceed through a series of steps to form the heterocyclic ring in a controlled manner. nih.gov The sequence often concludes with the intramolecular cyclization (lactamization) of an intermediate to furnish the final piperidin-2-one product. researchgate.net

Reductive Amination and Hydroamination Strategies in Piperidine Ring Synthesis

Reductive amination is a cornerstone of C-N bond formation in organic synthesis and a versatile method for constructing piperidine rings. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edujocpr.com The double reductive amination (DRA) of dicarbonyl compounds is a particularly direct approach to the piperidine skeleton. chim.it

Key aspects of reductive amination strategies include:

Reducing Agents: A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride being popular choices due to their selectivity for iminium ions over carbonyl precursors. harvard.edu To address the toxicity of cyanoborohydride, sodium triacetoxyborohydride has emerged as a milder and safer alternative. harvard.edu

Catalyst-Controlled Reactions: Transition metal catalysts, including ruthenium, iridium, and nickel complexes, offer enhanced selectivity in reductive amination. jocpr.com These catalysts facilitate the formation of the imine intermediate and its subsequent reduction, often with high levels of regio- and stereoselectivity. jocpr.com

One-Pot Procedures: The efficiency of reductive amination can be significantly improved through one-pot procedures where the initial condensation and subsequent reduction occur in the same reaction vessel, minimizing intermediate isolation steps. chim.it

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, provides another atom-economical route to piperidines. researchgate.net Intramolecular hydroamination of alkenylamines, catalyzed by Brønsted acids, can effectively yield pyrrolidines and piperidines. researchgate.net Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is also an effective method for forming various cyclic amines. organic-chemistry.org

Formation from Precursor Heterocycles (e.g., Pyrrolidines, Pyridines)

The transformation of existing heterocyclic rings is a powerful strategy for synthesizing substituted piperidones.

From Pyridines: The hydrogenation of pyridine (B92270) derivatives is a common and fundamental method for obtaining piperidines. nih.gov This approach often requires transition metal catalysis and can be conducted under harsh conditions, though milder methods are continually being developed. nih.gov For instance, a borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane as the hydrogen source offers a practical alternative to high-pressure hydrogenation. organic-chemistry.org

From Pyrrolidines: Ring expansion of pyrrolidine (B122466) derivatives presents a more advanced strategy for accessing piperidinones. For example, a dual-catalyzed carbonylation of pyrrolidines using a [Co₂(CO)₈/Ru₃(CO)₁₂] system has been developed to form 6-substituted-2-piperidinones. nih.gov

Catalyst Design and Application in Cyclization Reactions

The design and application of catalysts are central to the development of efficient and selective cyclization reactions for piperidone synthesis.

Metal Catalysis: A wide range of metal catalysts, including those based on gold, palladium, rhodium, iridium, and cobalt, have been employed in various cyclization strategies. nih.gov Gold(I) complexes, for example, catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, cobalt(II) catalysts can mediate radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov

Organocatalysis: Organocatalysts have also emerged as powerful tools in piperidine synthesis. For instance, carbene-catalyzed intramolecular aza-Michael addition reactions can achieve good enantioselectivity and higher yields compared to base-only reactions. nih.gov

Bimetallic Catalysis: The use of two different metals in a single reaction, known as bimetallic catalysis, can enable novel transformations. A cooperative Cu/Pd catalytic system has been successfully applied to the asymmetric cascade allylic alkylation/aza-Prins cyclization to synthesize enantioenriched spiroindolylpiperidine-γ-butyrolactone derivatives. chinesechemsoc.org

Table 1: Overview of Catalytic Systems in Piperidine Synthesis

Catalytic SystemReaction TypePrecursorsProduct TypeReference
Gold(I) ComplexOxidative AminationNon-activated AlkenesSubstituted Piperidines nih.gov
Palladium/Pyridine-Oxazoline LigandEnantioselective AminationNon-activated AlkenesSubstituted Piperidines nih.gov
Cobalt(II)Radical Intramolecular CyclizationLinear Amino-aldehydesPiperidines nih.gov
Ruthenium Heterogeneous CatalystDiastereoselective HydrogenationMulti-substituted Pyridinesall-cis-Piperidines nih.gov
Rhodium(I) ComplexDearomatization/HydrogenationFluoropyridinesall-cis-(Multi)fluorinated Piperidines nih.gov
Iridium(III)Asymmetric HydrogenationPyridinium SaltsChiral Piperidines nih.gov
BoraneMetal-Free Transfer HydrogenationPyridinescis-Piperidines organic-chemistry.org
Cu/Pd Bimetallic SystemAsymmetric Cascade Allylation/aza-Prins CyclizationCyclic Aldimine Esters and 2-Aryl Allyl CarbonatesSpiroindolylpiperidine-γ-butyrolactones chinesechemsoc.org

Environmentally Conscious (Green Chemistry) Synthetic Protocols for Piperidones

The principles of green chemistry are increasingly influencing the design of synthetic routes to piperidones, aiming to reduce waste, minimize the use of hazardous substances, and improve atom economy. nih.govacs.org

Key green chemistry approaches include:

One-Pot Reactions: Combining multiple reaction steps into a single pot reduces solvent usage, energy consumption, and waste generation. acs.org A one-pot process for preparing N-substituted piperidones using carbonate bases has been demonstrated to have widespread utility. acs.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol, is a key aspect of green chemistry. Water-mediated intramolecular cyclization has been successfully used in the synthesis of piperidinols. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are being explored as alternatives to conventional heating methods to accelerate reactions and improve energy efficiency. mdpi.com

Use of Renewable Starting Materials: The use of amino acids, such as aspartic acid, as a substitute for ammonia in piperidone synthesis represents a move towards more sustainable feedstocks. researchgate.net

Functionalization and Derivatization Strategies for Structural Modification

The ability to selectively functionalize and derivatize the this compound scaffold is crucial for creating diverse molecular architectures and exploring structure-activity relationships.

The amino and carbonyl groups of this compound offer versatile handles for chemical modification.

Amino Group Derivatization: The primary amino group can be readily modified through various reactions, including acylation, alkylation, and sulfonylation, to introduce a wide range of substituents. Derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) can be used to alter the polarity and chromatographic behavior of amino compounds. nih.gov

Carbonyl Group Modification: The carbonyl group of the piperidinone ring can undergo reactions such as reduction to an alcohol, conversion to an imine, or participation in condensation reactions. These modifications allow for the introduction of new functional groups and the alteration of the ring's electronic properties.

The introduction of side chains at various positions on the piperidine ring is a key strategy for building molecular complexity.

α-Amino C–H Arylation: Photoredox catalysis enables the direct arylation of C–H bonds adjacent to the nitrogen atom in piperidines. nih.gov This method allows for the diastereoselective introduction of aryl groups, providing access to complex, trisubstituted piperidines. nih.gov

Alkylation: Asymmetric synthesis of N-protected 3-methylpiperidin-2-one has been achieved through the alkylation of a chiral precursor. The stereochemical outcome of the alkylation can be controlled by the presence or absence of a protecting group on a nearby hydroxyl functionality. researchgate.net

Mechanistic Elucidation in Complex Reaction Pathways

The synthesis of complex heterocyclic structures such as this compound and its analogues often involves intricate reaction pathways. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity. Mechanistic elucidation focuses on identifying transient species like reaction intermediates and mapping the energy landscape through the study of transition states.

Investigations of Reaction Intermediates and Transition States

The formation of the piperidine ring, a δ-lactam, can proceed through various mechanisms, each characterized by unique intermediates and transition states. While direct mechanistic studies on this compound are not extensively detailed in the literature, valuable insights can be drawn from investigations into the synthesis of analogous piperidine and lactam structures.

Radical-mediated cyclizations represent a significant pathway for piperidine synthesis. In these reactions, nitrogen or carbon-centered radicals are generated, which then undergo intramolecular cyclization. For instance, the cyclization of 1,6-enynes can be initiated by borane addition and subsequent oxidation, proceeding through radical intermediates. nih.gov Similarly, cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes involves radical rebound and 1,5-hydrogen atom transfer (HAT) as competing processes, indicating the presence of radical intermediates that dictate the product distribution. nih.gov Another approach involves the light-mediated intramolecular radical carbocyclization to obtain fluorine-substituted piperidine derivatives. nih.gov

Copper-catalyzed intramolecular C–H amination of N-fluoride amides provides another route to piperidines. Mechanistic studies have identified and characterized pertinent intermediates, such as a fluorinated copper(II) complex, [(TpiPr2OH)CuF]. acs.org The reaction pathway can also involve a benzylic fluoride intermediate, which could be formed through a single-electron transfer (SET) between the copper(II) center and a benzylic radical. acs.org

In non-radical pathways, ionic intermediates are common. The formation of an iminium ion is a key step in the acid-mediated intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes to form piperidines. nih.gov The synthesis of N-(hetero)aryl piperidines has been achieved through a pyridine ring-opening, ring-closing strategy that proceeds via Zincke imine intermediates. chemrxiv.org These intermediates are generated from pyridinium salts and subsequently undergo cyclization to form the desired piperidine derivatives. chemrxiv.org

Computational and experimental studies on the formation of related pyrrolidine rings via copper(II) carboxylate promoted intramolecular carboamination have shed light on the relevant transition states. These studies suggest that the reaction proceeds through chair-like and boat-like transition states, which determine the stereochemical outcome of the cyclization. nih.gov For example, two distinct chair-like transition states can lead to either cis or trans disubstituted products. nih.gov

Enzymatic approaches to lactam synthesis have also been mechanistically scrutinized. In the formation of β-, γ-, and δ-lactam rings via engineered myoglobin-catalyzed intramolecular C-H amidation, the reaction is believed to proceed through a stepwise hydrogen atom abstraction (HAA)/radical rebound mechanism. researchgate.net This is favored over a concerted C-H nitrene insertion process. researchgate.net

Intermediate TypePrecursor/ReactionSynthetic TargetCitation
Radical Intermediate1,6-enynes with borane additionSubstituted Piperidines nih.gov
Iminium IonAlkynes in acid-mediated hydroaminationSubstituted Piperidines nih.gov
Zincke ImineSubstituted pyridines and anilinesN-(hetero)arylpiperidines chemrxiv.org
Fluorinated Copper(II) ComplexN-fluoride amides with copper catalystPyrrolidines and Piperidines acs.org
Benzylic Fluoride IntermediateCopper-catalyzed C-H aminationPyrrolidines and Piperidines acs.org
Transition State ModelReaction TypeProduct StereochemistryCitation
Chair-likeIntramolecular CarboaminationControls cis/trans selectivity nih.gov
Boat-likeIntramolecular CarboaminationAlternative pathway to cis/trans products nih.gov

Formal Migration Mechanisms in Piperidine Chemistry

Formal migration or rearrangement reactions are fundamental in constructing the piperidin-2-one scaffold and its analogues. These mechanisms involve the intramolecular shift of an atom or group, often leading to a more stable or synthetically useful structure.

One of the most classic migration mechanisms relevant to lactam synthesis is the Beckmann rearrangement. This acid-catalyzed reaction transforms an oxime into an amide. byjus.comwikipedia.org When applied to a cyclic ketone oxime, such as that derived from cyclopentanone, the rearrangement leads to the formation of a piperidin-2-one (a δ-lactam). wikipedia.org This process involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen to form a nitrilium ion intermediate, which is then hydrolyzed to yield the lactam.

A pyridine ring-opening and ring-closing sequence represents a more complex formal migration strategy for synthesizing N-(hetero)aryl piperidines. This approach utilizes Zincke imine intermediates. chemrxiv.org The process begins with the opening of a pyridinium salt ring, followed by a condensation and cyclization sequence that effectively re-forms the six-membered ring with a new N-substituent. This can be seen as a formal migration of the nitrogen atom within a rearranged scaffold. chemrxiv.org

Migration MechanismDescriptionApplication in Piperidine ChemistryCitation
Beckmann RearrangementAcid-catalyzed conversion of an oxime to an amide.Synthesis of lactams (e.g., piperidin-2-one) from cyclic ketone oximes. byjus.comwikipedia.org
Hydrogen Atom Transfer (HAT)Intramolecular transfer of a hydrogen atom by a radical.Key step in radical-mediated cyclizations to form the piperidine ring. nih.gov
Pyridine Ring-Opening/ClosingSequence involving Zincke imine intermediates to form N-substituted piperidines.Synthesis of diverse N-(hetero)arylpiperidines. chemrxiv.org

The Chemical Compound As a Core Scaffold and Building Block in Molecular Design

Role in Heterocyclic Building Block Libraries

Heterocyclic compounds form one of the largest and most varied families of molecular fragments used by chemists for organic synthesis, and libraries of these building blocks are crucial for drug discovery. 3-(Aminomethyl)piperidin-2-one and its parent compound, 3-amino-2-piperidone, are recognized as important chiral building blocks for creating these libraries.

The utility of this scaffold in building block libraries stems from its inherent structural features:

Chirality: The presence of a stereocenter allows for the synthesis of enantiomerically pure compounds, which is critical for developing selective pharmaceuticals.

Bifunctionality: The amino group and the lactam ring offer two distinct points of reactivity. The primary amine can be readily functionalized, for instance, through reductive amination or amide bond formation, while the lactam can undergo various reactions such as reduction or ring-opening.

Privileged Scaffold: The piperidin-2-one core is considered a "privileged scaffold," as it is a recurring motif in many biologically active compounds. This makes it a desirable starting point for generating libraries of new drug candidates.

Researchers utilize (S)-(-)-3-Amino-2-piperidone as a key intermediate in the synthesis of a wide range of bioactive molecules, particularly those targeting the central nervous system. Its incorporation into compound libraries allows for the systematic exploration of chemical space around the piperidone core, facilitating the discovery of novel therapeutics.

Feature of this compoundSignificance in Building Block Libraries
Piperidine (B6355638) CoreRecognized as one of the most important synthetic fragments for drug design.
Chiral CenterAllows for the development of compounds with enhanced efficacy and selectivity through asymmetric synthesis.
Aminomethyl GroupProvides a reactive handle for introducing diverse substituents and building complex structures.
Lactam MoietyOffers another site for chemical modification, such as reduction to form piperidines or ring-opening reactions.

Integration into Complex Molecular Architectures

The this compound scaffold is not merely a starting material but a key structural element that can be strategically integrated into larger, more complex molecules. Its bifunctional nature allows it to act as a linchpin, connecting different molecular fragments to create sophisticated architectures. An efficient method for synthesizing 2-aminomethyl piperidines involves a proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination, demonstrating a pathway to integrate this core structure.

For example, the synthesis of novel quinoline-piperidine conjugates as potential antiplasmodium agents showcases the integration of a modified piperidine-containing side chain onto a quinoline (B57606) core. In such syntheses, the aminomethyl group of the piperidine scaffold can be used to form a linkage with another heterocyclic system, resulting in a hybrid molecule with potentially enhanced biological activity. The piperidine ring itself provides a three-dimensional structure that can orient substituents in specific spatial arrangements, which is crucial for binding to biological targets.

Scaffold Design Principles for Piperidin-2-one Derivatives

The design of derivatives based on the piperidin-2-one scaffold is guided by principles aimed at optimizing molecular properties for specific biological functions. Introducing chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.

Key design principles include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the scaffold at its various positions (the amino group, the lactam nitrogen, and the ring itself), chemists can probe the SAR. For instance, in the development of c-Met kinase inhibitors, a 3-carboxyl-piperidin-2-one scaffold was designed based on the lead structure BMS-777607 to interact with the target enzyme.

Conformational Constraint: The six-membered ring of piperidin-2-one adopts a chair-like conformation. This conformational rigidity can be exploited to pre-organize appended functional groups into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

Introduction of Diversity: The aminomethyl group is a key point for introducing chemical diversity. It can be acylated, alkylated, or used in multicomponent reactions to attach a wide array of substituents, thereby creating libraries of compounds for screening.

Bioisosteric Replacement: The lactam ring or other parts of the molecule can be replaced with bioisosteres to fine-tune properties like solubility, metabolism, and target affinity.

In the design of multipotent agents for Alzheimer's disease, novel 2-piperidone (B129406) derivatives were synthesized to inhibit Aβ(1-42) self-aggregation and suppress neuroinflammation. Molecular modeling studies in such research help to ensure that the designed compounds match the desired pharmacophore and possess favorable physicochemical properties.

Design PrincipleApplication in Piperidin-2-one Derivatives
Enhancing Biological Activity & SelectivityIntroduction of chiral centers on the piperidine ring can increase drug potency and selectivity for the target.
Modulating Physicochemical PropertiesModifications to the scaffold can improve properties like aqueous solubility.
Improving Pharmacokinetic PropertiesStrategic functionalization can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.
Scaffold HoppingReplacing a core structure with the piperidin-2-one scaffold to discover new chemical series with potentially improved properties.

Scaffolding for Directed Synthesis of Structurally Diverse Compounds

The this compound scaffold serves as a template for the directed synthesis of structurally diverse compound libraries. This approach uses the core structure to guide the assembly of new molecules in a controlled and predictable manner. Multicomponent reactions (MCRs) are a powerful tool in this context, allowing for the rapid generation of complexity from simple starting materials.

A four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can be used to construct complex piperidone products in a single operation. This strategy allows for the incorporation of high levels of skeletal, functional, and stereochemical diversity. By using a chiral precursor like a derivative of this compound, it is possible to direct the stereochemical outcome of such reactions.

Furthermore, the concept of "organometallic enantiomeric scaffolding" demonstrates how a piperidine-based scaffold can be used for the enantiocontrolled construction of regio- and stereodivergent products. While this specific example uses a 5-oxo-η³-dihydropyridinyl scaffold, the underlying principle of using a defined, chiral core to control the introduction of substituents at various positions is directly applicable to derivatives of this compound. This strategy enables the systematic exploration of three-dimensional chemical space around the piperidine ring, leading to the synthesis of diverse and complex target molecules from a common precursor.

Structural Characterization and Theoretical Investigations of the Chemical Compound

Computational Chemistry and Molecular Modeling Studies

Computational methods provide profound insights into the molecular characteristics of 3-(Aminomethyl)piperidin-2-one, predicting its structure, behavior, and interaction with biological targets at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometric parameters of molecules. For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to determine optimized molecular geometries, bond lengths, and bond angles. nih.gov These calculations can predict the most stable conformation of the piperidine ring and the orientation of the aminomethyl substituent.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. unimib.it Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Piperidine Derivative

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity
Dipole Moment3.2 DMeasures the molecule's overall polarity

Note: Data are representative examples for illustrative purposes based on similar structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are utilized to explore the conformational landscape of flexible molecules like this compound over time. These simulations model the atomic movements by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in different environments, such as in a vacuum or in a solvent. mdpi.comrsc.org

For piperidine rings, MD simulations can reveal the equilibrium between different chair and boat conformations and the energetic barriers for their interconversion. nih.govresearchgate.net The presence of substituents, like the aminomethyl group at the C3 position and the carbonyl group at C2, significantly influences the conformational preferences. nih.gov Analysis of MD trajectories helps determine the most populated conformational states and the flexibility of the side chain, which is crucial for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov

In Silico Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. jbiochemtech.com This method is instrumental in drug discovery for identifying potential biological targets and understanding ligand-receptor interactions at a molecular level. researchgate.netalliedacademies.org For this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the binding affinity using a scoring function.

The results of docking simulations can identify key interactions, such as hydrogen bonds formed by the amine and amide groups, as well as hydrophobic interactions involving the piperidine ring. researchgate.net These studies can elucidate why certain derivatives show higher affinity for a target than others and can guide the design of new, more potent analogues. researchgate.net

Table 2: Example of In Silico Docking Results for a Piperidine-Based Ligand

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)-8.77Arg120, Tyr355Hydrogen Bond
Val523, Ser353Hydrophobic, Hydrogen Bond

Note: Data are based on docking studies of piperine, a related alkaloid, for illustrative purposes. jbiochemtech.com

Theoretical Predictions of Reactivity and Selectivity

Theoretical calculations, primarily based on DFT, are used to predict the chemical reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. unimib.it For instance, regions with high HOMO density are prone to attack by electrophiles, while areas with high LUMO density are susceptible to attack by nucleophiles.

Furthermore, calculated parameters such as chemical potential, hardness, and electrophilicity indices provide quantitative measures of reactivity. researchgate.net These theoretical predictions can help rationalize observed reaction outcomes and guide the design of synthetic routes by identifying the most reactive sites on the molecule.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise three-dimensional structure of this compound is determined using a variety of sophisticated analytical methods, with NMR spectroscopy being particularly central.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the piperidine ring and the aminomethyl side chain. The coupling constants (J-values) are particularly useful for determining the relative stereochemistry of the substituents, distinguishing between axial and equatorial protons on the ring. researchgate.net ¹³C NMR provides information on the number and types of carbon atoms, with the carbonyl carbon of the lactam ring appearing at a characteristic downfield shift.

Two-dimensional NMR experiments establish correlations between atoms. For example, COSY (Correlation Spectroscopy) identifies coupled protons, helping to trace the spin systems within the ring. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) C-H correlations, which are crucial for assembling the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which helps to confirm stereochemistry and conformational preferences.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2 (C=O)-~172
C3 (CH)~2.5 - 2.8~45
C4 (CH₂)~1.8 - 2.0~25
C5 (CH₂)~1.6 - 1.8~22
C6 (CH₂)~3.2 - 3.4~48
CH₂ (Aminomethyl)~2.9 - 3.1~43
NH (Amide)~7.5 - 8.0-
NH₂ (Amine)~1.5 - 2.5 (broad)-

Note: These are estimated values based on typical shifts for similar structural motifs and are subject to variation based on solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, with a molecular formula of C6H12N2O, the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be instrumental in confirming this elemental composition with high accuracy.

Upon ionization, typically through methods like electrospray ionization (ESI) or electron impact (EI), the molecule would form a molecular ion [M]+• or a protonated molecule [M+H]+. The subsequent fragmentation of this ion would provide valuable structural information. While specific experimental fragmentation data for this compound is not extensively detailed in the available literature, a theoretical fragmentation pattern can be postulated based on its structure.

Table 1: Theoretical Mass Spectrometry Data for this compound

Analysis TypeExpected Value/FragmentInformation Provided
Molecular FormulaC6H12N2OElemental Composition
Exact Mass128.0950 g/mol Precise Molecular Weight
Nominal Mass128 g/mol Integer Molecular Weight
Protonated Molecule [M+H]+m/z 129.1028Confirmation of Molecular Weight (ESI)
Key Fragmentation PathwaysCleavage of the aminomethyl side chain, ring opening of the piperidinone coreStructural Elucidation

The fragmentation would likely involve the loss of the aminomethyl group (-CH2NH2) or cleavage of the lactam ring, leading to characteristic daughter ions. Comparing experimentally obtained mass spectra with these theoretical fragmentation patterns would be essential for the unequivocal identification and structural confirmation of the compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. Since the 3-position of the piperidin-2-one ring in this compound is a stereocenter, this compound can exist as two enantiomers, (R)- and (S)-3-(aminomethyl)piperidin-2-one.

A successful single-crystal X-ray diffraction analysis would yield a detailed crystallographic information file (CIF), containing all the atomic coordinates and cell parameters. This data allows for the unambiguous assignment of the absolute configuration if a suitable heavy atom is present or if anomalous dispersion effects are measured. Furthermore, the analysis reveals the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding, which are expected to be significant given the presence of the amine and amide functional groups.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterDescriptionSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P21/cDefines the symmetry elements within the crystal.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
ZNumber of molecules per unit cellProvides information on molecular packing.
Key Bond Lengths/AnglesC-C, C-N, C=O bond distances and anglesConfirms the covalent structure of the molecule.
Torsion AnglesDefines the conformation of the piperidinone ringReveals the chair, boat, or twist-boat conformation.
Hydrogen BondingDonor-Acceptor distances and anglesDetails the key intermolecular interactions governing the solid-state structure.

UV-Visible Spectrophotometry for Electronic Transitions and Complexation Studies

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The piperidin-2-one moiety contains a carbonyl group (C=O), which is a chromophore. The primary electronic transition of interest in this part of the molecule would be the n → π* transition of the carbonyl group. This transition is typically weak and appears at longer wavelengths.

The presence of the aminomethyl group, an auxochrome, can influence the position and intensity of this absorption band. The non-bonding electrons on the nitrogen atom of the amino group can interact with the π-system of the carbonyl group, potentially causing a slight shift in the absorption maximum (λmax).

Furthermore, UV-Visible spectrophotometry is a valuable tool for studying the complexation of this compound with metal ions. The aminomethyl and lactam groups provide potential coordination sites. Upon complexation, the electronic environment of the chromophore changes, leading to shifts in the absorption spectrum. By monitoring these changes, one can study the stoichiometry and stability of the resulting metal complexes.

Table 3: Expected UV-Visible Spectrophotometric Data for this compound

ParameterExpected Wavelength RangeTransition TypeInformation Gained
λmax~200-220 nmπ → πAssociated with the amide bond.
λmax~270-300 nmn → πCharacteristic of the carbonyl group; typically weak.
Molar Absorptivity (ε)VariesA measure of the probability of the transition.Provides quantitative information on absorption intensity.
Solvent EffectsShifts in λmax upon changing solvent polarityCan indicate the nature of the electronic transition (e.g., solvatochromism).
Complexation ShiftsChanges in λmax and/or ε upon addition of a metal ionIndicates the formation of a metal-ligand complex.

Research Applications of the Chemical Compound in Chemical Biology and Specialized Syntheses

Design and Synthesis of Ligands for Metal Ion Complexation

A thorough review of available scientific literature did not yield specific examples of 3-(aminomethyl)piperidin-2-one being used as a core moiety for the development of polydentate ligands for metal ion complexation. Research in this area tends to focus on other piperidine-based structures or different classes of chelating agents. Consequently, details on the development of such ligands and their spectroscopic or computational characterization are not available for this specific compound.

Development of Polydentate Ligands Incorporating the Aminopiperidin-2-one Moiety

Information regarding the development of polydentate ligands specifically incorporating the this compound moiety is not present in the surveyed research.

Spectroscopic and Computational Characterization of Metal-Ligand Coordination

As no specific metal-ligand complexes involving this compound have been identified in the literature, there is no corresponding spectroscopic or computational characterization data to report.

Utility in the Discovery and Synthesis of Biochemical Probes

This compound, also known as cyclo-ornithine, has been identified as a metabolite with significant potential as a biochemical probe or biomarker for specific metabolic disorders. biosynth.comhmdb.ca Its presence and concentration in biological fluids can be indicative of certain health conditions.

The primary application in this context is in the detection of hyperornithinemia, an amino acid metabolism disorder characterized by elevated levels of ornithine in the blood. nih.gov 3-Amino-2-piperidone, being a delta-lactam of ornithine, has been detected in the urine of patients with this condition. nih.gov Its utility as a biomarker is enhanced by a specific chemical reaction; it forms a distinctive yellow-colored product with a ninhydrin-cadmium reagent, which facilitates its detection in urinary chromatography analyses. nih.gov This colorimetric signal provides a direct method for identifying individuals who may have hyperornithinemia.

Furthermore, the compound has been found in urine samples of patients with bladder cancer, suggesting its potential as a biomarker for certain types of cancer. biosynth.com It has also been detected in various foods, which could make it a potential biomarker for tracking the consumption of these dietary items. hmdb.cafoodb.ca

Application AreaDetected InAssociated Condition/UseDetection Method
Metabolic Disorders UrineHyperornithinemiaUrinary Chromatography with Ninhydrin-Cadmium Reagent
Oncology UrineBladder CancerChromatographic Techniques (e.g., GC-MS)
Dietary Tracking Various FoodsBiomarker of ConsumptionNot specified

Scaffold for Enzyme Inhibitor and Receptor Ligand Research (Focusing on Chemical Design and Structure-Activity Relationships)

While the piperidine (B6355638) ring is a common scaffold in medicinal chemistry, research specifically utilizing the this compound core for the design of aspartic peptidase or Glycine (B1666218) Transporter 1 (GlyT1) inhibitors is not detailed in the available scientific literature. Studies on inhibitors for these targets have focused on other, structurally distinct chemical scaffolds.

Design of Aspartic Peptidase Inhibitor Scaffolds

The scientific literature does not describe the use of the this compound scaffold for the specific design of aspartic peptidase inhibitors. Research in this field has explored other peptide analogues and non-peptide peptidomimetics. For example, studies have investigated inhibitors containing ornithine side-chain analogues of statine, but these are not based on the cyclic lactam structure of this compound. nih.gov

Glycine Transporter 1 (GlyT1) Inhibitor Design and SAR

There is no evidence in the surveyed literature of the this compound scaffold being used for the design of Glycine Transporter 1 (GlyT1) inhibitors. The development of GlyT1 inhibitors has prominently featured other classes of compounds, such as sarcosine (B1681465) derivatives and 3-amido-3-aryl-piperidines, which are structurally different from this compound. nih.govnih.govmdpi.com

Methyltransferase (METTL3) Inhibitor Scaffolds and Interactions

Methyltransferase-like 3 (METTL3) is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which plays a pivotal role in post-transcriptional gene regulation. nih.gov Dysregulation of METTL3 is implicated in various diseases, particularly in acute myeloid leukemia, making it a significant target for therapeutic intervention. nih.govacs.org

In the structure-based design of small-molecule inhibitors that compete with the S-adenosyl methionine (SAM) cofactor, the piperidine scaffold has emerged as a key structural element. nih.govacs.org Crystallographic and molecular dynamics studies have provided high-resolution insights into the interactions between these inhibitors and the SAM-binding pocket of METTL3. nih.gov

One crucial finding is the role of the charged nitrogen within the piperidine ring, which forms a salt bridge with the aspartate residue D395, anchoring the inhibitor in the active site. nih.govacs.org The chirality of the piperidine scaffold is also essential for binding affinity. For inhibitors incorporating a piperidine-3-ol moiety, the R-configuration consistently shows a stronger binding affinity—by a factor of 3 to 100—compared to its S-counterpart. acs.org Molecular dynamics simulations suggest that this difference in affinity is due to the flexibility of loops at the entrance of the SAM pocket, which can better accommodate the R-enantiomer. acs.org

Table 1: Interaction Details of a Piperidine-Based METTL3 Inhibitor
Inhibitor FeatureMETTL3 Binding Site Residue/RegionInteraction TypeSignificance
Charged Piperidine NitrogenAspartate 395 (D395)Salt BridgeAnchors the inhibitor in the SAM pocket. nih.govacs.org
(R)-Piperidine-3-olLoops at SAM Pocket EntranceFavorable ConformationLeads to significantly higher binding affinity compared to the (S)-configuration. acs.org

Kappa Opioid Receptor Ligand Scaffolds

The kappa opioid receptor (KOR) is a G-protein coupled receptor involved in analgesia, mood regulation, and addiction. mdpi.com The development of selective KOR ligands is a key area of research for novel analgesics and treatments for psychiatric disorders. mdpi.com The piperidinone and aminomethyl-piperidine frameworks serve as important scaffolds in the design of such ligands. nih.govnih.gov

Research into derivatives of the matrine-type alkaloid has identified the piperidinone scaffold as crucial for antinociceptive effects mediated by the KOR. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these compounds revealed that the relative configuration of substituents on the piperidinone ring significantly influences the biological effect. nih.gov

In a separate line of research, a novel class of 2-(aminomethyl)piperidine (B33004) derivatives was synthesized and evaluated for KOR agonist activity. nih.gov One notable compound, (2S)-2-[(dimethylamino)methyl]-1-[(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl]piperidine, demonstrated potent antinociceptive activity in animal models. nih.gov Importantly, this compound exhibited a reduced propensity to cause common KOR-related side effects, such as locomotor impairment and diuresis, at analgesic doses, highlighting the therapeutic potential of this scaffold. nih.gov

Table 2: Representative Piperidine-Based Kappa Opioid Receptor Ligands
CompoundScaffold TypeKey Research Finding
Matrine-type derivativesPiperidinoneThe relative configuration of ring substituents is critical for KOR-mediated antinociceptive effects. nih.gov
(2S)-2-[(dimethylamino)methyl]-1-[(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl]piperidine2-(Aminomethyl)piperidinePotent KOR agonist with a favorable side-effect profile compared to other selective kappa-agonists. nih.gov

NMDA Receptor Glycine Site Inhibitor Discovery

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. nih.gov The receptor has a co-agonist binding site for glycine, which must be occupied for the receptor channel to open. nih.gov Modulating this glycine site is a therapeutic strategy for various central nervous system disorders. nih.gov

A structural analog of this compound, 3-(aminomethyl)piperazine-2,5-dione (B15362368) , was identified as a novel inhibitor of the NMDA receptor's glycine site. nih.gov This discovery was the result of a computational docking study that screened compounds from the GDB-11 chemical universe database against the receptor's glycine binding site (PDB ID: 1pb7). nih.gov

Following its virtual identification, the compound was synthesized and tested through radioligand displacement assays and electrophysiological measurements. The results confirmed that 3-(aminomethyl)piperazine-2,5-dione is an active glycine inhibitor with an estimated dissociation constant (KD) of 50 µM. nih.gov This research highlights the utility of piperazine-2,5-dione and related scaffolds, such as piperidin-2-one, as foundational structures for the development of new NMDA receptor modulators. nih.gov

Studies on Pyridine (B92270) and Dihydropyridine (B1217469) Scaffolds in Drug Design

Pyridine and dihydropyridine rings are among the most prevalent heterocyclic scaffolds in medicinal chemistry and are found in numerous FDA-approved drugs. dovepress.comnih.govnih.gov These nitrogen-containing heterocycles are instrumental structural components because their inclusion in a molecule can profoundly and beneficially impact its pharmacological profile. dovepress.comresearchgate.net

Incorporating a pyridine motif into a drug candidate can improve its biochemical potency, enhance metabolic stability, increase cell permeability, and resolve issues with protein binding. dovepress.comresearchgate.net These scaffolds are versatile, allowing for the creation of large compound libraries with diverse functional groups for screening against a wide array of biological targets. dovepress.com Due to these favorable properties, pyridine and dihydropyridine moieties are often combined with other cyclic systems, such as the piperidin-2-one ring, to generate novel bioactive compounds with broad therapeutic potential, including antimicrobial, anticancer, and antihypertensive agents. nih.gov The continued research into synthesizing and decorating these scaffolds promises to yield many new pharmaceuticals in the coming years. nih.govresearchgate.net

Chemical Investigations of Biotransformation Pathways Involving Piperidin-2-one Rings

Understanding the metabolic fate of drug candidates is critical in pharmaceutical development. Alicyclic amines, including piperidine-containing structures, are subject to various biotransformation reactions mediated by drug-metabolizing enzymes like cytochrome P450s (CYPs). researchgate.net Common metabolic pathways include N-oxidation, oxidative N-dealkylation, ring oxidation (hydroxylation), and ring opening. researchgate.net In some cases, these transformations can lead to the formation of reactive electrophilic intermediates, such as iminium ions, which can be a source of bioactivation. researchgate.net

A notable and novel biotransformation pathway involves the ring expansion of a pyrrolidine (B122466) to a piperidine. In one specific investigation, a compound containing an aminopyrrolidine moiety was found to be metabolized into an aminopiperidine derivative. This conversion was determined to be catalyzed almost exclusively by the CYP3A enzyme family.

The proposed mechanism for this ring expansion involves several steps:

Initial Oxidation: The process begins with the hydroxylation and subsequent opening of the pyrrolidine ring, which generates an aldehyde intermediate.

Intramolecular Cyclization: An intramolecular Schiff-base formation occurs between the exocyclic amine nitrogen and the newly formed aldehyde carbonyl. This reaction forms a cyclic piperidinyl iminium ion.

Reduction: The iminium ion intermediate is then reduced to yield the final, stable piperidine ring product.

The presence of the key aldehyde and iminium ion intermediates was confirmed experimentally by trapping them with semicarbazide (B1199961) and cyanide conjugates, respectively, in liver S9 fraction incubations. This investigation provides crucial insight into the complex metabolic possibilities for drugs containing saturated nitrogen heterocycles.

Advanced Analytical Methodologies for Research and Quality Control of the Chemical Compound

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of "3-(Aminomethyl)piperidin-2-one," providing powerful tools for separating the compound from impurities, including its own stereoisomers.

The enantiomeric purity of "this compound" is a critical quality attribute, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying these enantiomers. Due to the compound's lack of a strong UV-absorbing chromophore, direct detection is challenging, necessitating a pre-column derivatization step to attach a UV-active tag. researchgate.netnih.gov This approach enhances detection sensitivity and allows for accurate quantification using a standard UV detector. google.comgoogle.com

Several derivatization reagents have been successfully employed for the chiral analysis of structurally similar primary amines like 3-aminopiperidine. researchgate.netgoogle.com These reagents react with the primary amine group of the molecule to form diastereomers that can be separated on a standard reversed-phase column or, more commonly, the derivatized enantiomers can be resolved on a specialized chiral stationary phase (CSP). nih.gov For instance, reagents such as para-toluene sulfonyl chloride (PTSC) and benzoyl chloride introduce aromatic groups, enabling detection at wavelengths around 228 nm or 254 nm. nih.govgoogle.com

The choice of the chiral stationary phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are widely used. mdpi.com Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve maximum resolution between the enantiomeric peaks. nih.govsigmaaldrich.com

Chiral Stationary Phase (CSP)Derivatization ReagentMobile PhaseDetection WavelengthKey Finding
Chiralpak AD-Hpara-Toluene Sulfonyl Chloride (PTSC)0.1% Diethylamine in Ethanol228 nmAchieved resolution greater than 4.0 between enantiomers. nih.govsigmaaldrich.com
ChromTech CHIRAL-AGPBenzoyl Chloride0.015 mol/L Phosphate Buffer/Acetonitrile (98:2)254 nmEffective for determining enantiomeric excess. google.com
CrownpakTM CR+None (Direct Detection)Perchloric Acid (pH 1)/Methanol (95:5)Refractive Index (RI)Demonstrated direct separation but with lower sensitivity than UV after derivatization. google.com

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID), is a robust method for assessing the purity of "this compound" with respect to volatile impurities and residual solvents from the synthesis process. asianpubs.orgispub.com The technique is highly sensitive and provides quantitative results for impurities that are thermally stable and volatile.

A direct injection method can be developed, which simplifies sample preparation. asianpubs.org The selection of an appropriate GC column is critical for separating the analyte from potential volatile impurities. Columns with a stationary phase like diphenyl dimethyl polysiloxane are often suitable. asianpubs.org The method is validated for specificity, linearity, accuracy, and precision as per regulatory guidelines. GC is particularly advantageous for monitoring in-process samples to track the progress of synthetic reactions and ensure the removal of solvents like acetone, methanol, or toluene. asianpubs.orgispub.com

ParameterTypical ConditionPurpose
Stationary PhaseDiphenyl dimethyl polysiloxane (e.g., DB-5 or equivalent)Provides good separation for a wide range of volatile organic compounds. asianpubs.org
DetectorFlame Ionization Detector (FID)Offers high sensitivity and a wide linear range for carbon-containing compounds. ispub.com
Carrier GasHelium or NitrogenInert mobile phase to carry the sample through the column. asianpubs.org
Temperature ProgramInitial hold followed by a temperature ramp (e.g., 20°C/min)Optimizes the separation of compounds with different boiling points. asianpubs.org
Injection ModeSplit/SplitlessAllows for analysis of both high and low concentration analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the trace-level quantification of "this compound" and the identification of its metabolites in complex biological matrices. The coupling of HPLC's separation power with the high sensitivity and specificity of tandem mass spectrometry (MS/MS) allows for detection at very low concentrations. mdpi.comnih.gov

For trace analysis, a triple quadrupole (QqQ) mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This process provides exceptional specificity and minimizes matrix interference.

For metabolite identification, high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) are employed. rsc.org These instruments provide accurate mass measurements of both the parent ion and its fragment ions, which allows for the determination of the elemental composition of unknown metabolites. rhhz.netnih.gov The fragmentation patterns observed in the MS/MS spectra provide crucial structural information for elucidating the metabolic pathways of the parent compound.

ParameterCondition for Trace AnalysisCondition for Metabolite ID
ChromatographyReversed-Phase UPLC/HPLC (e.g., C18 column)Reversed-Phase UPLC/HPLC (e.g., C18 column)
Ionization SourceElectrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive Mode nih.gov
Mass AnalyzerTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
MS ModeMultiple Reaction Monitoring (MRM)Full Scan MS and Product Ion Scan (MS/MS)
ApplicationQuantification of parent compound at low levels.Structural elucidation of unknown metabolites. rsc.org

Spectroscopic Analytical Methods for Qualitative and Quantitative Analysis

Spectroscopic methods provide complementary information to chromatographic techniques, offering insights into the chemical structure and allowing for highly accurate purity assessments.

As previously noted, "this compound" lacks a significant chromophore, rendering direct analysis by UV-Visible (UV-Vis) spectroscopy impractical for quantification. google.comgoogle.com However, UV-Vis spectroscopy becomes a powerful detection method when combined with chromatography and chemical derivatization. researchgate.net The derivatization reaction introduces a chromophore into the analyte, making it detectable by a UV-Vis spectrophotometer. nih.gov

The choice of derivatization reagent determines the maximum absorption wavelength (λmax) of the resulting derivative. This strategy is fundamental to the chiral and reversed-phase HPLC methods used for purity and enantiomeric excess determination. researchgate.netgoogle.com By selecting a reagent that yields a derivative with a λmax in a region with minimal interference from other sample components, both high sensitivity and selectivity can be achieved. nih.gov

Derivatization ReagentChromophore IntroducedTypical Detection Wavelength (λmax)
Benzoyl ChlorideBenzoyl group~254 nm google.com
para-Toluene Sulfonyl Chloride (PTSC)Tosyl group~228 nm nih.gov
(R)-α-methyl-2-naphthaleneacetyl chlorideNaphthylacetyl groupNot specified, but expected in UV range >250 nm google.com

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity of chemical compounds without the need for a specific reference standard of the analyte itself. nih.govresearchgate.net The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk By comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated. ox.ac.ukacs.org

For "this compound," ¹H qNMR is the preferred approach. The process involves accurately weighing the analyte and a suitable internal standard (e.g., maleic anhydride (B1165640), dimethyl sulfone) into an NMR tube and dissolving them in an appropriate deuterated solvent. acs.org Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all relevant protons, which is critical for accurate integration. researchgate.net Signals chosen for quantification must be unique to the analyte and the internal standard, well-resolved, and free from overlap with any impurity or solvent signals. researchgate.net This method provides a direct, highly accurate measure of mass fraction purity. nih.gov

ParameterDescriptionImportance for Quantification
Internal StandardA high-purity compound (e.g., Maleic Anhydride) weighed accurately.Serves as the reference for calculating the analyte's purity. ox.ac.uk
Signal SelectionChoosing non-overlapping, sharp singlet or well-defined multiplet signals.Ensures accurate integration without interference from other signals. researchgate.net
Relaxation Delay (D1)The time allowed for nuclear spins to return to equilibrium between pulses.Must be sufficiently long to ensure fully relaxed signals for accurate integration. researchgate.net
Purity CalculationBased on the ratio of integrals, number of protons, molecular weights, and masses of the analyte and standard. ox.ac.ukProvides a direct, absolute purity value (mass %). acs.org

Derivatization Strategies for Enhanced Analytical Detection

The chemical compound this compound possesses a primary amine group and a lactam structure. While the lactam ring is relatively stable, the primary amine group is amenable to various derivatization reactions. Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for analytical separation and detection. For this compound, derivatization is particularly advantageous as the native molecule lacks a strong chromophore or fluorophore, making its detection at low concentrations by UV-Visible or fluorescence spectroscopy challenging. Similarly, its polarity can make it less suitable for gas chromatography without prior modification.

Derivatization strategies for this compound primarily target the reactive primary amine group to enhance its detectability by various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of derivatizing reagent and method depends on the analytical technique to be used, the nature of the sample matrix, and the desired sensitivity and selectivity.

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization aims to introduce a moiety that strongly absorbs UV-Visible light or fluoresces, thereby significantly improving detection limits.

UV-Visible Detection:

A common strategy involves reacting the primary amine of this compound with a reagent that contains a chromophore. A notable example, applied to the related compound 3-aminopiperidine, is the use of benzoyl chloride . google.com This reaction, known as benzoylation, introduces a benzoyl group, which is a strong chromophore, allowing for sensitive detection by UV spectroscopy. A similar approach can be adopted for this compound.

Another versatile reagent is p-toluenesulfonyl chloride (PTSC) , which has been successfully used for the pre-column derivatization of 3-aminopiperidine to introduce a chromophore for HPLC-UV analysis. nih.gov This method allows for the estimation of enantiomeric purity, a critical aspect in pharmaceutical analysis. nih.gov

Fluorescence Detection:

For even higher sensitivity, derivatizing agents that introduce a fluorescent tag are employed. Commonly used reagents for primary amines include:

Dansyl chloride (DNS-Cl): Reacts with the primary amine to produce a highly fluorescent derivative.

Dabsyl chloride (DABS-Cl): Forms a colored and fluorescent derivative, which can be detected in the visible region.

9-fluorenylmethyl chloroformate (FMOC-Cl): A widely used reagent that reacts with primary and secondary amines to yield stable, highly fluorescent derivatives. nih.govlibretexts.org

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. nih.govlibretexts.org

The selection of the appropriate fluorescent derivatization reagent depends on factors such as reaction kinetics, stability of the derivative, and potential for interference from the sample matrix.

Derivatization ReagentTarget Functional GroupDetection MethodAdvantages
Benzoyl ChloridePrimary AmineHPLC-UVStable derivative, good UV absorption. google.com
p-Toluenesulfonyl Chloride (PTSC)Primary AmineHPLC-UVIntroduces a chromophore, enables chiral separation. nih.gov
Dansyl Chloride (DNS-Cl)Primary AmineHPLC-FLDHigh fluorescence, good sensitivity. nih.gov
Dabsyl Chloride (DABS-Cl)Primary AmineHPLC-Vis/FLDColored and fluorescent derivative.
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary AmineHPLC-FLDStable derivative, high fluorescence quantum yield. nih.govlibretexts.org
o-Phthalaldehyde (OPA)Primary AmineHPLC-FLDRapid reaction, highly fluorescent product. nih.govlibretexts.org

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like this compound, while also improving chromatographic peak shape and mass spectral characteristics. The primary amine group is the main target for these derivatization reactions.

Common derivatization strategies for GC-MS analysis of primary amines fall into three main categories:

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) react with the primary amine to form stable, volatile amide derivatives. These fluorinated derivatives are particularly useful for electron capture detection (ECD) due to their high electron affinity, leading to enhanced sensitivity.

Alkylation: This involves the replacement of an active hydrogen on the amine with an alkyl group. While less common for primary amines in routine analysis, certain alkylation reagents can be used.

Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective in reducing the polarity and increasing the volatility of the analyte.

The choice of GC derivatization reagent will depend on the specific requirements of the analysis, including the desired volatility of the derivative and the ionization technique used in the mass spectrometer.

Derivatization MethodReagent ExampleTarget Functional GroupAdvantages for GC-MS
AcylationTrifluoroacetic Anhydride (TFAA)Primary AmineIncreases volatility, improves peak shape, enhances ECD response.
AcylationHeptafluorobutyric Anhydride (HFBA)Primary AmineForms stable and volatile derivatives, excellent for ECD.
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Primary AmineReduces polarity, increases volatility, widely applicable.
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Primary AmineHighly reactive, produces volatile TMS derivatives.

Q & A

Q. What are the optimal synthetic routes for 3-(aminomethyl)piperidin-2-one, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves reductive amination or cyclization reactions. For example, analogous piperidine derivatives are synthesized via multi-step protocols using reagents like 4-aminomethylpiperidine, benzaldehyde, or chloro-substituted intermediates under controlled conditions (e.g., THF solvent, 0–5°C, 12–24 hours). Purification via column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization improves yield . Optimizing stoichiometry, solvent polarity, and temperature gradients can reduce byproducts. Reaction progress should be monitored using TLC or LC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR should show characteristic peaks for the piperidinone ring (δ 3.2–3.8 ppm for CH2_2NH and δ 1.8–2.5 ppm for ring CH2_2), while 13^{13}C NMR confirms the carbonyl (C=O) at ~210 ppm.
  • IR : A strong absorption band near 1670–1700 cm1^{-1} confirms the ketone group.
  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]+^+) and fragmentation patterns. Reference standards (e.g., Sigma-Aldrich’s piperidine derivatives) aid in spectral matching .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Use HPLC to quantify degradation products (e.g., oxidation of the aminomethyl group). Store the compound in airtight containers at -20°C, protected from light and moisture. Stability-indicating methods (e.g., gradient HPLC with C18 columns) are critical for long-term studies .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and characterized for pharmaceutical applications?

  • Methodological Answer : Polymorph screening involves solvent-mediated crystallization (e.g., using ethanol, acetonitrile, or water/THF mixtures). Techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Raman spectroscopy differentiate crystalline forms. For bioactive relevance, assess solubility and dissolution rates of each polymorph. Computational modeling (e.g., Mercury CSD) predicts lattice energies .

Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values or receptor binding may arise from impurity profiles or stereochemical variations. Employ orthogonal assays (e.g., SPR, cell-based vs. biochemical assays) and validate purity via chiral HPLC. Use isotopic labeling (14^{14}C or 3^3H) to track metabolic interference. Cross-reference with structurally validated analogs (e.g., 4-anilinopiperidine derivatives) .

Q. How can advanced chromatographic methods be developed to separate this compound from complex reaction mixtures?

  • Methodological Answer : Develop a UPLC method with a BEH C18 column (1.7 µm particles) and a mobile phase of 0.1% formic acid in water/acetonitrile. Optimize gradient elution (5–95% acetonitrile over 10 minutes) for baseline separation. Validate specificity, linearity (R2^2 > 0.999), and LOQ (<0.1 µg/mL). For chiral separations, use polysaccharide-based columns (Chiralpak IA/IB) .

Q. What in silico approaches predict the metabolic pathways of this compound?

  • Methodological Answer : Use software like Schrödinger’s ADMET Predictor or StarDrop to model cytochrome P450 metabolism (e.g., CYP3A4/2D6-mediated oxidation). Dock the compound into enzyme active sites (PDB: 1TQN for CYP3A4) to identify vulnerable sites (e.g., aminomethyl group). Validate predictions with in vitro microsomal assays and LC-HRMS metabolite identification .

Q. How are degradation products of this compound identified under accelerated stability conditions?

  • Methodological Answer : Subject the compound to forced degradation (acid/base hydrolysis, oxidative stress with H2_2O2_2, photolysis). Analyze degradants via LC-MS/MS with Q-TOF detection. Fragment ion matching (e.g., m/z 144 for cleaved piperidinone) and database searches (PubChem, ChemSpider) identify structures. Compare with synthetic reference impurities .

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